molecular formula C2H3ClO2 B155816 2-chloroacetic acid CAS No. 1633-47-2

2-chloroacetic acid

Cat. No.: B155816
CAS No.: 1633-47-2
M. Wt: 95.49 g/mol
InChI Key: FOCAUTSVDIKZOP-OUBTZVSYSA-N
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Description

2-chloroacetic acid is a labeled compound where the carbon-2 position is enriched with the carbon-13 isotope. This compound is used extensively in research due to its unique isotopic labeling, which allows for tracing and studying various chemical and biochemical processes. The molecular formula of this compound is Cl13CH2CO2H, and it has a molecular weight of 95.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloroacetic acid can be synthesized by the chlorination of acetic acid-2-13C. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as acetic anhydride or sulfur, under UV light . The reaction conditions include maintaining a temperature range of 90-140°C .

Industrial Production Methods

Industrial production of this compound follows similar methods to those used for regular chloroacetic acid, with the primary difference being the use of isotopically labeled acetic acid. The process involves chlorination in a reactor, often with the recycling of acetyl chloride to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloroacetic acid undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, ammonia, or thiols.

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with ammonia or amines to form amides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloroacetic acid is widely used in scientific research due to its isotopic labeling. Applications include:

    Chemistry: Used as a precursor in the synthesis of various labeled compounds.

    Biology: Utilized in metabolic studies to trace biochemical pathways.

    Medicine: Employed in the development of labeled pharmaceuticals for diagnostic purposes.

    Industry: Used in the production of labeled agrochemicals and polymers

Mechanism of Action

The mechanism of action of 2-chloroacetic acid involves its incorporation into biochemical pathways where it can be traced using spectroscopic methods. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study the molecular targets and pathways involved in various reactions .

Comparison with Similar Compounds

Similar Compounds

    Chloroacetic acid-13C2: Both carbon atoms are labeled with carbon-13.

    Bromoacetic acid-2-13C: Similar structure but with a bromine atom instead of chlorine.

    Dichloroacetic acid-2-13C: Contains two chlorine atoms.

    Trichloroacetic acid-2-13C: Contains three chlorine atoms.

Uniqueness

2-chloroacetic acid is unique due to its specific isotopic labeling at the carbon-2 position, which makes it particularly useful for detailed mechanistic studies and tracing experiments in various scientific fields .

Properties

IUPAC Name

2-chloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCAUTSVDIKZOP-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583924
Record name Chloro(2-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1633-47-2
Record name Chloro(2-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1633-47-2
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